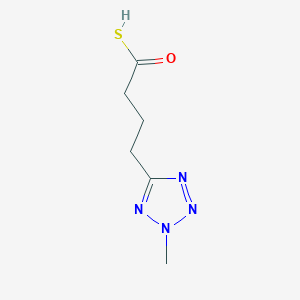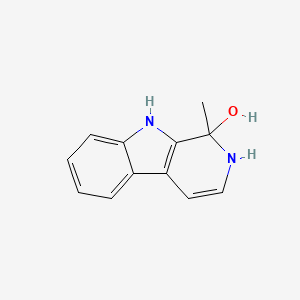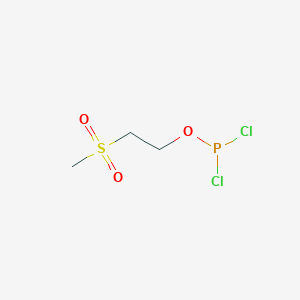
2-(Methylsulfonyl)ethyl dichlorophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)ethyl dichlorophosphite is a chemical compound with the molecular formula CH3SO2CH2CH2OPCl2. It is primarily used as a reagent in oligonucleotide synthesis by the phosphite method . This compound is known for its high purity and stability, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)ethyl dichlorophosphite typically involves the reaction of 2-(Methylsulfonyl)ethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
CH3SO2CH2CH2OH+PCl3→CH3SO2CH2CH2OPCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)ethyl dichlorophosphite undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: It can be reduced under specific conditions to yield other phosphorus-containing compounds.
Common Reagents and Conditions
Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphite ester, while oxidation can produce a phosphonate.
Applications De Recherche Scientifique
2-(Methylsulfonyl)ethyl dichlorophosphite is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Biology: In the modification of biomolecules for various studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)ethyl dichlorophosphite involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl dichlorophosphate: Similar in structure but with an ethyl group instead of the 2-(Methylsulfonyl)ethyl group.
Dichloroethoxyphosphine oxide: Another related compound with different substituents.
Uniqueness
2-(Methylsulfonyl)ethyl dichlorophosphite is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly useful in oligonucleotide synthesis and other specialized applications.
Propriétés
Numéro CAS |
91290-08-3 |
|---|---|
Formule moléculaire |
C3H7Cl2O3PS |
Poids moléculaire |
225.03 g/mol |
Nom IUPAC |
dichloro(2-methylsulfonylethoxy)phosphane |
InChI |
InChI=1S/C3H7Cl2O3PS/c1-10(6,7)3-2-8-9(4)5/h2-3H2,1H3 |
Clé InChI |
BJSAZCIFJSGKED-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCOP(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



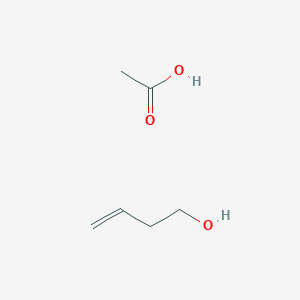
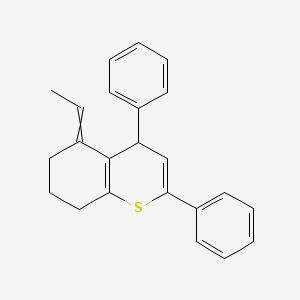

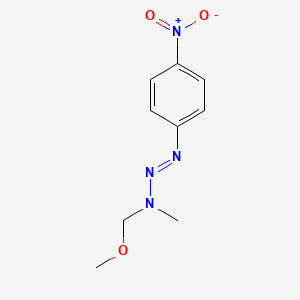
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
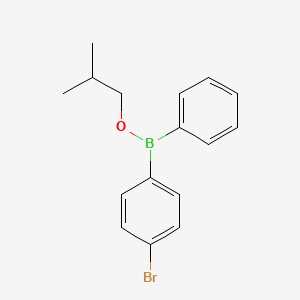
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
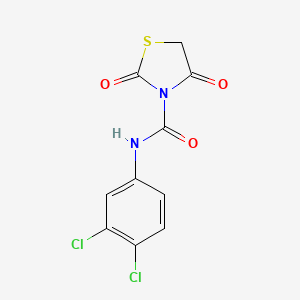

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
